Fluperolone
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Overview
Description
Fluperolone is a synthetic glucocorticoid corticosteroid. It is known for its anti-inflammatory properties and is used in the treatment of various dermatoses. Although this compound itself was never marketed, its acetate ester, this compound acetate, has been used in medical applications .
Preparation Methods
The synthesis of fluperolone involves multiple steps, starting from the C21 acetate of cortisol. The process includes halogenation at carbon 9, which is identified as fluorine in fludrocortisone. This synthesis enhances the anti-inflammatory activity relative to cortisol . The industrial production methods for this compound acetate involve similar synthetic routes, ensuring the compound’s efficacy and stability.
Chemical Reactions Analysis
Fluperolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogenation, particularly fluorination, is a common substitution reaction for this compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions are derivatives with enhanced anti-inflammatory properties.
Scientific Research Applications
Fluperolone has been extensively studied for its anti-inflammatory properties. It is used in the treatment of various skin conditions and has shown efficacy in reducing inflammation and immune responses. In addition to its medical applications, this compound is also used in research to study the effects of glucocorticoids on cellular processes .
Mechanism of Action
Fluperolone exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory mediators. This binding reduces the production of pro-inflammatory cytokines and other molecules involved in the inflammatory response. The molecular targets include nuclear factor kappa B and other transcription factors that regulate inflammation .
Comparison with Similar Compounds
Fluperolone is similar to other glucocorticoids such as dexamethasone and prednisolone. it has unique properties due to the fluorination at carbon 9, which enhances its anti-inflammatory activity. Similar compounds include:
- Dexamethasone
- Prednisolone
- Fludrocortisone
- Hydrocortisone
These compounds share similar mechanisms of action but differ in their potency and specific applications.
Properties
CAS No. |
3841-11-0 |
---|---|
Molecular Formula |
C22H29FO5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(2S)-2-hydroxypropanoyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12(24)18(27)21(28)9-7-15-16-5-4-13-10-14(25)6-8-19(13,2)22(16,23)17(26)11-20(15,21)3/h6,8,10,12,15-17,24,26,28H,4-5,7,9,11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
SLVCCRYLKTYUQP-DVTGEIKXSA-N |
SMILES |
CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O |
Isomeric SMILES |
C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O |
Key on ui other cas no. |
3841-11-0 |
Origin of Product |
United States |
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